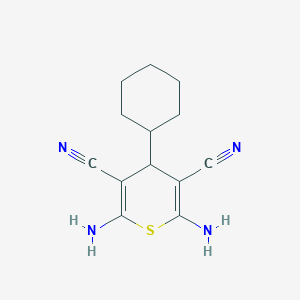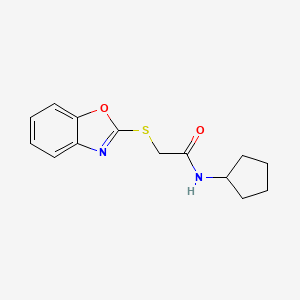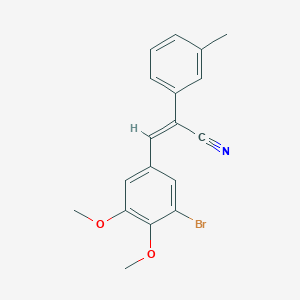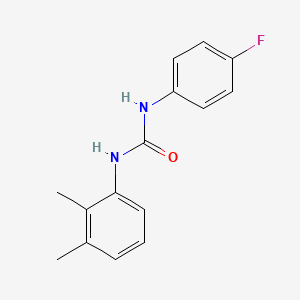![molecular formula C14H8N2O B5458000 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)
3-[1-cyano-2-(2-furyl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-cyano-2-(2-furyl)vinyl]benzonitrile, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EF24 is a curcumin analog, which means it is a compound that has a similar structure to curcumin, a natural compound found in the turmeric plant. Studies have shown that EF24 has anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
3-[1-cyano-2-(2-furyl)vinyl]benzonitrile exerts its effects through various mechanisms. It has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and anti-inflammatory responses. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also inhibits the NF-κB pathway, which is responsible for regulating pro-inflammatory responses. In addition, 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines. In addition, 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also has a stable structure, which allows for consistent results in experiments. However, 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also has low bioavailability, which means that it may not be effective in vivo.
Direcciones Futuras
There are several future directions for research on 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to optimize its structure to improve its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanisms of action of 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile and its effects on various signaling pathways.
Métodos De Síntesis
3-[1-cyano-2-(2-furyl)vinyl]benzonitrile can be synthesized by reacting 2-furancarboxaldehyde with malononitrile to form 2-(2-furyl)acrylonitrile. This compound is then reacted with 3-bromobenzonitrile to form 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile.
Aplicaciones Científicas De Investigación
3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile also has anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and preventing metastasis. In addition, 3-[1-cyano-2-(2-furyl)vinyl]benzonitrile has neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-[(Z)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSQJPSVVLRPGD-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC2=CC=CO2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C2=CC=CO2)/C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5457960.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)

![N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)

![3-[2-(3,4-difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5458015.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)